molecular formula C18H30NNaO3S B12664280 Sodium 5-amino-2-dodecylbenzenesulphonate CAS No. 94199-51-6

Sodium 5-amino-2-dodecylbenzenesulphonate

Cat. No.: B12664280
CAS No.: 94199-51-6
M. Wt: 363.5 g/mol
InChI Key: YWFTUCSGHSJLFY-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-dodecylbenzenesulphonate is a specialized anionic surfactant offered for research and development purposes. The presence of both a hydrophilic sulphonate group and a hydrophobic dodecyl chain provides this compound with classic surfactant properties, including the ability to lower surface tension and act as an emulsifying or dispersing agent . Its defining feature is the primary amino group on the benzene ring, which offers a reactive site for further chemical modification or conjugation. This unique structure suggests potential applications in the synthesis of advanced materials, where it could serve as a templating agent or a functionalized building block. In biochemical research, the compound may be investigated for its interactions with proteins and membranes, leveraging its dual nature as both a surfactant and a substrate for coupling reactions. Researchers can explore its utility in creating novel dye-surfactant complexes, specialized emulsifiers, and custom catalysts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal consumer applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94199-51-6

Molecular Formula

C18H30NNaO3S

Molecular Weight

363.5 g/mol

IUPAC Name

sodium;5-amino-2-dodecylbenzenesulfonate

InChI

InChI=1S/C18H31NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22;/h13-15H,2-12,19H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

YWFTUCSGHSJLFY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Alkylation and Sulfonation Pathways for Alkylbenzenesulfonate Precursors

The industrial production of the precursor for sodium 5-amino-2-dodecylbenzenesulphonate, which is sodium dodecylbenzenesulfonate, primarily involves two key chemical transformations: the alkylation of benzene (B151609) with dodecene to form dodecylbenzene (B1670861) (LAB), followed by the sulfonation of the resulting alkylbenzene. wikipedia.orgwikipedia.orgscholarsresearchlibrary.com

Alkylation: Benzene is reacted with a linear olefin, typically dodecene, to produce linear alkylbenzene (LAB). wikipedia.orgwikipedia.org

Sulfonation: The LAB is then sulfonated to produce dodecylbenzenesulfonic acid (LABSA). alfa-chemistry.comcosoonchem.com

Neutralization: The sulfonic acid is subsequently neutralized with a base, such as sodium hydroxide, to yield sodium dodecylbenzenesulfonate. alfa-chemistry.comcosoonchem.com

Alkylation: The alkylation of benzene with linear olefins is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction requires a catalyst to activate the olefin. wikipedia.orgresearchgate.net Historically, strong liquid acids like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃) have been the primary catalysts used in industrial processes. wikipedia.org

Hydrogen Fluoride (HF): The HF process involves the dehydrogenation of n-paraffins to olefins, which then react with benzene using HF as the catalyst. wikipedia.org

Aluminum Chloride (AlCl₃): In this process, n-paraffins are first chlorinated to monochloroparaffins, which then alkylate benzene using AlCl₃ as the catalyst. wikipedia.org

More contemporary and environmentally conscious approaches utilize solid acid catalysts. The DETAL process, for instance, employs a fixed-bed catalyst system, which is noted for being non-corrosive. wikipedia.orgscholarsresearchlibrary.com Zeolite catalysts are also prominent in modern alkylation, offering advantages in terms of handling and regeneration. googleapis.comgoogle.com

The reaction mechanism involves the protonation of the olefin by the acid catalyst to form a carbocation. This electrophilic carbocation is then attacked by the nucleophilic benzene ring, leading to the formation of the alkylated benzene and regeneration of the catalyst.

Sulfonation: The sulfonation of dodecylbenzene is also an electrophilic aromatic substitution reaction. alfa-chemistry.commasterorganicchemistry.com The most common sulfonating agent used industrially is sulfur trioxide (SO₃), often diluted with dry air to control the reaction's high exothermicity and speed. alfa-chemistry.comcosoonchem.com Other reagents like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) can also be used. alfa-chemistry.comyoutube.com

The reaction with SO₃ is nearly instantaneous and generates dodecylbenzenesulfonic acid. alfa-chemistry.com The mechanism involves the attack of the electron-rich aromatic ring of dodecylbenzene on the electrophilic sulfur atom of SO₃. This forms a σ-complex, which then loses a proton to yield the sulfonic acid. alfa-chemistry.comyoutube.com The use of SO₃ is advantageous as it produces no water as a byproduct, leading to less waste. alfa-chemistry.com

Reaction StepCatalyst/ReagentKey Considerations
Alkylation Hydrogen Fluoride (HF), Aluminum Chloride (AlCl₃), Solid Acids (e.g., Zeolites)Choice of catalyst affects isomer distribution and environmental impact. Solid acids are generally considered more environmentally benign. wikipedia.orggoogleapis.comgoogle.com
Sulfonation Sulfur Trioxide (SO₃), Oleum, Concentrated Sulfuric AcidSO₃ offers a fast reaction with minimal waste. alfa-chemistry.comcosoonchem.com The reaction is highly exothermic and requires careful temperature control. cosoonchem.com

The position of the phenyl group on the linear dodecyl chain significantly influences the properties of the final sulfonate. Linear alkylbenzenes are a mixture of positional isomers, with the 2-phenyl isomer often being particularly desirable for certain detergent applications due to the enhanced water solubility it imparts to the corresponding sulfonate. google.com

The choice of catalyst in the alkylation step is the primary factor controlling the isomer distribution. googleapis.comgoogle.com

HF and AlCl₃ catalysts typically produce a product with a 2-phenyl isomer content of around 30% or less. google.com

Zeolite catalysts offer a broader range of control, with the potential to produce LAB with 2-phenyl isomer content varying from 20% to 90%, depending on the specific zeolite used. googleapis.comgoogle.com For instance, moderately acidic zeolites can be selected to produce LAB with a 2-phenyl isomer content between 30% and 50%. googleapis.com

Producers can also blend different zeolite catalysts to achieve a target 2-phenyl isomer content, allowing for the production of tailored LAB products for specific applications. googleapis.com Reaction conditions, such as the benzene-to-olefin ratio, also have a minor influence on the final isomer distribution. googleapis.com

Catalyst TypeTypical 2-Phenyl Isomer Content (%)Notes
Hydrogen Fluoride (HF)≤ 30Traditional process, yields lower 2-phenyl content. google.com
Aluminum Chloride (AlCl₃)≤ 30Another conventional method with similar isomer distribution to HF. google.com
Zeolite Catalysts20 - 90Highly tunable based on zeolite selection and formulation. googleapis.comgoogle.com

Strategies for Amino Group Introduction to Alkylbenzenesulfonates

Introducing an amino group onto the aromatic ring of an alkylbenzenesulfonate is a critical step in the synthesis of this compound. This is typically achieved through indirect methods, as direct amination presents significant challenges.

The most established and widely used method for introducing an amino group to an aromatic ring is a two-step nitration-reduction sequence. google.comkhanacademy.org

Nitration: The first step involves the nitration of the dodecylbenzenesulfonic acid. This is an electrophilic aromatic substitution reaction where the aromatic ring is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comkhanacademy.org The nitronium ion is then attacked by the aromatic ring.

The existing alkyl and sulfonate groups on the benzene ring are directing groups, influencing the position of the incoming nitro group. The alkyl group is an ortho-, para-director, while the sulfonic acid group is a meta-director. For 2-dodecylbenzenesulfonic acid, the nitration is expected to occur at the position para to the alkyl group and meta to the sulfonic acid group, yielding 5-nitro-2-dodecylbenzenesulfonic acid.

Reduction: The second step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents. A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. khanacademy.org Catalytic hydrogenation is another common and cleaner method, where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. googleapis.com This reduction step converts the 5-nitro-2-dodecylbenzenesulfonic acid into 5-amino-2-dodecylbenzenesulfonic acid. The final sodium salt is then formed by neutralization.

Direct amination involves the direct substitution of a hydrogen atom on the aromatic ring with an amino group or the displacement of another leaving group (like a sulfonate) by an amine. While synthetically attractive due to its atom economy, direct amination of unactivated aromatic C-H bonds is challenging.

The direct nucleophilic aromatic substitution of a sulfonate group with an amine is also difficult and typically requires transition metal catalysis. youtube.com Palladium and nickel-based catalyst systems have been developed for the amination of aryl sulfonates and related compounds. acs.orgnih.gov These reactions often require specific ligands, bases, and elevated temperatures to proceed efficiently. acs.orgresearchgate.net

Challenges associated with direct amination include:

Low Reactivity: The C-S bond in aryl sulfonates is strong, and the aromatic ring is not sufficiently electrophilic for uncatalyzed nucleophilic attack by an amine. youtube.com

Harsh Conditions: Catalyzed reactions can require high temperatures and strong bases, which may not be compatible with all functional groups. youtube.comacs.org

Catalyst Complexity and Cost: The transition metal catalysts and specialized ligands can be expensive and may require careful handling. organic-chemistry.org

Selectivity Issues: Achieving high regioselectivity in direct C-H amination can be difficult without directing groups.

Given these challenges, the nitration-reduction pathway remains the more practical and common approach for the synthesis of aromatic amines from sulfonated precursors in many applications.

Purification and Isolation Techniques for this compound

After synthesis, the crude product mixture contains the desired this compound, as well as unreacted starting materials, byproducts from side reactions (such as isomers and sulfones), and inorganic salts from the neutralization step. cosoonchem.com Effective purification is essential to obtain a product of high purity.

Common purification techniques for compounds of this nature include:

Crystallization/Precipitation: Due to its surfactant nature, the target compound's solubility is temperature-dependent. It may be possible to precipitate the product from the reaction mixture by cooling. alfa-chemistry.com The product is often insoluble in cold water, allowing for its separation by filtration after acidification and cooling. alfa-chemistry.com

Washing: The filtered solid can be washed with cold solvents, such as ice-cold water, to remove residual water-soluble impurities like inorganic salts. chemicalbook.com

Extraction: Liquid-liquid extraction can be employed to remove non-polar impurities. For example, after neutralization, unreacted alkylbenzene or sulfone byproducts can be extracted into an organic solvent. google.com

Chromatography: For achieving very high purity, particularly on a laboratory scale, column chromatography can be used. Techniques like preparative liquid chromatography using silica (B1680970) gel or macroporous absorbent resins can effectively separate isomers and other closely related impurities. google.com Gradient elution, where the solvent composition is changed over time, can enhance the separation efficiency. google.com

Drying: The final isolated solid is typically dried under vacuum at an elevated temperature to remove any residual water or solvents. chemicalbook.com

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For industrial production, cost-effective methods like crystallization and washing are preferred, while chromatographic methods are more common in a research setting.

Post-Synthetic Functionalization of the Amino Moiety

The primary amino group attached to the benzene ring in this compound is a nucleophilic site, making it amenable to a range of chemical reactions. These reactions enable the synthesis of a diverse array of derivatives with modified chemical and physical properties.

The amino group of this compound can be readily converted into amide, imine, and various salt derivatives through established synthetic protocols.

Amide Derivative Formation:

The reaction of the primary amino group with acylating agents such as acid chlorides or acid anhydrides leads to the formation of stable amide linkages. This transformation is a common strategy to modify the electronic properties and solubility of the parent molecule. For instance, the reaction with a simple acyl chloride like acetyl chloride would yield the corresponding N-acetyl derivative. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

A general representation of this reaction is as follows:

R-COCl (Acid Chloride) + H₂N-Ar-SO₃Na → R-CONH-Ar-SO₃Na + HCl

(R-CO)₂O (Acid Anhydride) + H₂N-Ar-SO₃Na → R-CONH-Ar-SO₃Na + R-COOH

Where 'Ar' represents the 2-dodecylbenzenesulphonate moiety. The choice of the 'R' group on the acylating agent can introduce a wide range of functionalities, from simple alkyl or aryl groups to more complex moieties for specific applications.

Imine Derivative Formation:

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. masterorganicchemistry.com

The general reaction is:

R-CHO (Aldehyde) + H₂N-Ar-SO₃Na ⇌ R-CH=N-Ar-SO₃Na + H₂O

R₂C=O (Ketone) + H₂N-Ar-SO₃Na ⇌ R₂C=N-Ar-SO₃Na + H₂O

The formation of imines introduces a C=N double bond, which can be further hydrogenated to produce stable secondary amine derivatives. The electronic and steric nature of the aldehyde or ketone used will influence the properties of the resulting imine.

Salt Derivative Formation:

As an aromatic amine, the amino group of this compound can be protonated by acids to form ammonium (B1175870) salts. This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton.

H₂N-Ar-SO₃Na + HX → [H₃N⁺-Ar-SO₃Na]X⁻

Furthermore, the amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction yields a highly reactive diazonium salt.

H₂N-Ar-SO₃Na + NaNO₂ + 2HCl → [N₂⁺-Ar-SO₃Na]Cl⁻ + NaCl + 2H₂O

Diazonium salts are versatile intermediates in organic synthesis and can be used to introduce a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring through Sandmeyer or related reactions.

Derivative TypeReactantGeneral Product Structure
AmideAcid Chloride (R-COCl)R-CONH-Ar-SO₃Na
ImineAldehyde (R-CHO)R-CH=N-Ar-SO₃Na
Ammonium SaltAcid (HX)[H₃N⁺-Ar-SO₃Na]X⁻
Diazonium SaltNitrous Acid (HNO₂)[N₂⁺-Ar-SO₃Na]Cl⁻

Table 1: Examples of Derivative Formation from the Amino Moiety of this compound

The bifunctional nature of this compound, possessing both a reactive amino group and a hydrophilic sulfonate group, makes it an interesting candidate for the synthesis of functional polymers and for integration into various materials.

Polymerization:

The amino group provides a key site for polymerization reactions. One of the most common methods for forming polymers from amino-containing monomers is through the formation of polyamides. This can be achieved by reacting the amino group with a dicarboxylic acid or its derivative (e.g., a diacyl chloride).

For instance, condensation polymerization with a diacyl chloride, such as terephthaloyl chloride, would lead to the formation of an aromatic polyamide, a class of polymers known for their thermal stability and mechanical strength. The general reaction scheme is:

n H₂N-Ar-SO₃Na + n ClOC-R-COCl → [-HN-Ar(SO₃Na)-NH-CO-R-CO-]ₙ + 2n HCl

The resulting polyamide would have the dodecylbenzenesulphonate moiety as a pendant group, imparting surfactant-like properties to the polymer backbone. Such polymers could exhibit interesting self-assembly behavior in solution and find applications in areas like drug delivery or as functional coatings. The synthesis of polyamides from amino acids and their derivatives is a well-established field. researchgate.netnih.gov

Material Integration:

The amino group can also be used to covalently attach this compound to the surface of various materials to modify their surface properties. For example, materials with surface functional groups that can react with amines, such as epoxy or isocyanate groups, can be functionalized with this molecule. This could be used to introduce hydrophilicity, charge, and surfactant properties to a material's surface.

Another approach for material integration is through the formation of polyelectrolyte complexes. The anionic sulfonate group can interact electrostatically with cationic polymers to form stable complexes. If the amino group is first functionalized, for example, by quaternization to create a cationic center, the resulting molecule would be amphoteric and could participate in more complex electrostatic interactions.

Polymerization/Integration MethodReactant/SubstrateResulting Structure/MaterialPotential Properties
Polyamide FormationDiacyl ChlorideAromatic polyamide with pendant sulfonate groupsThermal stability, surfactant properties, self-assembly
Surface GraftingMaterial with epoxy groupsSurface-modified material with covalently attached dodecylbenzenesulphonate moietiesModified surface hydrophilicity, charge, and detergency
Polyelectrolyte ComplexationCationic PolymerPolyelectrolyte complexControlled release, film-forming properties

Table 2: Potential Polymerization and Material Integration Strategies for this compound

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of Sodium 5-amino-2-dodecylbenzenesulphonate and for identifying process-related impurities. semanticscholar.org Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide accurate mass measurements, typically with sub-5 ppm error, which is crucial for confirming the molecular formula (C₁₈H₃₀NNaO₃S). semanticscholar.orgnih.gov

Fragmentation in mass spectrometry, the dissociation of energetically unstable molecular ions, provides vital structural information. wikipedia.org In the analysis of aminated compounds, fragmentation patterns often involve losses of water, ammonia, and carbon monoxide. nih.govnih.gov For this compound, characteristic fragmentation would involve cleavage of the dodecyl chain (α-cleavage) and fragmentation of the aromatic ring structure. youtube.com

Impurity profiling is a mandatory step in the manufacturing of chemical products to ensure safety and efficacy. thermofisher.com For dodecylbenzenesulphonates, impurities can arise from the initial alkylation of benzene (B151609), leading to side reactions. glsciences.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common method for detecting volatile and semi-volatile impurities. thermofisher.comnih.gov Potential impurities in commercial dodecylbenzenesulphonates include unsulfonated materials (neutral oil), dialkylbenzenes, and their subsequent sulfonation products. glsciences.com More complex impurities such as dialkyltetralins, dialkylnaphthalenes, and dialkylindanes have also been detected in related commercial products. glsciences.com HRMS techniques enable the detection, identification, and quantification of these trace-level impurities, which is essential for quality control. thermofisher.comnih.gov

Table 1: Potential Process-Related Impurities in Dodecylbenzenesulphonate Production

Impurity Class Specific Examples Analytical Method
Unsulfonated Materials Residual Dodecylbenzene (B1670861) GC-MS
Isomeric Byproducts Sodium 4-amino-2-dodecylbenzenesulphonate LC-MS, NMR
Dialkylated Products Dialkylbenzenes, Dialkyltetralins GC-MS glsciences.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org

FTIR Spectroscopy: In the FTIR spectrum of the parent compound, sodium dodecylbenzene sulfonate (SDBS), characteristic absorption bands are observed. researchgate.netnih.gov The sulfonate group (SO₃⁻) gives rise to strong symmetric and asymmetric stretching vibrations. The aromatic ring shows C-H stretching and C=C in-ring stretching vibrations. The long dodecyl chain is identified by its C-H stretching and bending vibrations. researchgate.net For this compound, additional peaks corresponding to the N-H stretching and bending vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹ and around 1600 cm⁻¹, respectively. ias.ac.in

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, making it complementary to FTIR. The Raman spectrum of sodium dodecylbenzenesulfonate shows characteristic bands for the aromatic ring and the alkyl chain. shimadzu.com The addition of an amino group introduces N-H stretching and deformation frequencies. ias.ac.in The interaction of the amino group with surfaces or other molecules can cause significant shifts in the Raman signals, particularly the NH₂ wagging mode, which can be studied to understand adsorption mechanisms. researchgate.net Studies on aniline, a simple aromatic amine, show characteristic Raman shifts for various vibrational modes of the benzene ring and the amino group. nih.govresearchgate.net

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (FTIR) Typical Wavenumber (cm⁻¹) (Raman)
Amino (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500 ias.ac.in 3300 - 3500 ias.ac.in
Amino (-NH₂) N-H Bending (Scissoring) ~1600 Weak or inactive
Alkyl (-CH₂, -CH₃) C-H Asymmetric & Symmetric Stretch 2850 - 2960 researchgate.net 2850 - 2960
Aromatic Ring C=C Stretching 1450 - 1600 1580 - 1610
Aromatic Ring C-H "Out-of-Plane" Bending 700 - 900 Weak
Sulfonate (-SO₃⁻) S=O Asymmetric Stretch ~1180 researchgate.net ~1180

Advanced Chromatographic Separations for Complex Mixtures

Chromatographic techniques are essential for separating the target compound from impurities and other components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-speed variants (UHPLC-MS/MS) are the methods of choice for the analysis of non-volatile surfactants like this compound. shimadzu.com These techniques combine the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. shimadzu.com Reversed-phase columns, such as C8 or C18, are typically used for the separation of surfactants. shimadzu.com

LC-MS is highly effective for trace analysis, allowing for the detection of impurities at parts-per-billion (ppb) levels. shimadzu.com By using ESI, surfactants can be ionized (typically in negative ion mode for sulfonates) and detected with high sensitivity. wordpress.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, making it possible to quantify specific isomers and trace contaminants even in complex matrices. shimadzu.com High-resolution mass spectrometry coupled with LC (LC-HRMS) allows for the identification of unknown impurities by providing accurate mass data for elemental composition determination. nih.gov This comprehensive approach is vital for quality control and ensuring the purity of the final product. shimadzu.com

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is an essential analytical technique for identifying and quantifying volatile and semi-volatile organic compounds in a sample. For a substance like this compound, which is a non-volatile salt, GC analysis is not used to analyze the compound itself. Instead, it is a critical quality control method to detect volatile impurities that may be present from the synthesis process or as degradation byproducts.

The analysis typically involves headspace sampling or a derivatization step to make any non-volatile precursors amenable to GC analysis. In headspace GC-Mass Spectrometry (GC-MS), the sample is heated in a sealed vial, and the vapor (headspace) containing volatile compounds is injected into the GC system. nih.govmdpi.com This allows for the separation and identification of trace impurities without injecting the non-volatile surfactant salt, which would contaminate the system.

Potential volatile components originating from the manufacturing process of alkylbenzene sulfonates include unreacted starting materials like dodecene isomers and benzene, as well as side-products from the alkylation and sulfonation steps, such as dialkylbenzenes, dialkyltetralins, and dialkylindanes. cir-safety.orgwikipedia.orgwikipedia.org The specific position of the amino group on the benzene ring may also lead to unique volatile side-products not typically found in standard linear alkylbenzene sulfonates (LAS).

Research Findings: Analysis of related commercial linear alkylbenzene sulfonates has revealed the presence of several volatile impurities. Gas chromatography and mass spectral analysis have identified impurities such as dialkyltetralins and dialkylindanes. cir-safety.org The synthesis process, which involves the alkylation of benzene, can result in a number of side reactions that produce these volatile organic compounds. cir-safety.org The use of techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides a robust method for the analysis of such volatile compounds. sigmaaldrich.cn

Potential Volatile ComponentCAS NumberLikely OriginTypical GC Column
Dodecene (isomers)112-41-4Unreacted Alkylating AgentDB-5ms
Benzene71-43-2Unreacted Starting MaterialDB-WAX
DialkylbenzenesMixtureAlkylation Side-ProductHP-5
DialkyltetralinsMixtureAlkylation Side-ProductDB-1ms

Thermal Analysis (TGA, DSC) for Phase Behavior and Degradation Onset (Excluding Hazard Assessments)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, phase transitions, and composition of materials. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine the onset of thermal degradation and to quantify the presence of residual water or solvents. A typical TGA curve would show an initial mass loss at lower temperatures (below ~150°C) corresponding to the evaporation of adsorbed and bound water. mdpi.com A significant mass loss at higher temperatures indicates the decomposition of the organic structure, including the dodecyl chain and the substituted benzene ring. The presence of functional groups like hydroxyl or amino groups can influence the thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This allows for the characterization of phase transitions such as melting, crystallization, and glass transitions. For surfactants like this compound, DSC can reveal information about the Krafft temperature (the temperature at which solubility dramatically increases and micelles form) and the temperatures of transitions between different liquid crystalline phases (e.g., lamellar, hexagonal) that these molecules form in solution. nih.gov An endothermic peak on a DSC thermogram corresponds to processes like melting or the removal of water, while an exothermic peak can indicate crystallization or a phase transition. mdpi.com

Research Findings: Studies on similar surfactants, such as sodium dodecylbenzene sulfonate (SDBS) and its derivatives, show distinct thermal events. researchgate.net TGA analysis typically reveals an initial weight loss due to moisture. The major decomposition of the surfactant molecule occurs at higher temperatures. DSC studies on related linear alkylbenzene sulfonate isomers show complex phase behavior, with multiple transitions corresponding to the formation and rearrangement of micellar and lyotropic liquid crystalline phases as a function of temperature and concentration. nih.gov

AnalysisObserved EventTypical Temperature Range (°C)Interpretation
TGAInitial Mass Loss30 - 150Loss of adsorbed/bound water. mdpi.com
TGAMajor Decomposition Onset> 300Degradation of the alkyl chain and aromatic ring.
DSCEndothermic Transition40 - 70Solid-solid phase change or melting. tainstruments.com
DSCBroad EndothermVariableLiquid crystalline phase transition. nih.gov

X-ray Diffraction (XRD) and Small-Angle Scattering (SAXS/SANS) for Supramolecular Assembly Characterization

X-ray Diffraction (XRD) and Small-Angle X-ray or Neutron Scattering (SAXS/SANS) are powerful techniques for characterizing the structure of materials from the atomic to the nanoscale. nih.govwikipedia.org For amphiphilic molecules like this compound, these methods are indispensable for understanding both the crystalline solid state and the supramolecular structures formed in solution.

X-ray Diffraction (XRD): Wide-angle X-ray scattering (WAXS), often referred to as XRD, provides information on the atomic-level arrangement in crystalline or semi-crystalline materials. researchgate.netlightsource.ca When the surfactant is in a solid, powdered form, XRD patterns can be used to identify its crystalline structure, determine the unit cell parameters, and assess the degree of crystallinity. The presence of sharp Bragg peaks indicates a well-ordered crystalline lattice.

Small-Angle X-ray/Neutron Scattering (SAXS/SANS): SAXS and SANS probe larger structural features, typically in the range of 1 to 100 nanometers. wikipedia.org This makes them ideal for studying the self-assembly of surfactants in solution. When this compound is dissolved in a solvent (like water) above its critical micelle concentration (CMC), it forms aggregates such as spherical or cylindrical micelles, or more complex liquid crystalline phases (lamellar, hexagonal, cubic). nih.gov SAXS/SANS experiments on these solutions produce scattering patterns that contain information about the size, shape, and arrangement of these supramolecular assemblies. nih.gov Analysis of the scattering data can yield parameters like the radius of gyration of a micelle, the inter-micellar distance, and the characteristic spacing of liquid crystalline phases.

Research Findings: Studies on positional isomers of sodium dodecyl benzene sulfonate have demonstrated the profound impact of the sulfonate group's position on the alkyl chain on self-assembly behavior. nih.gov SAXS has been used to identify the different lyotropic liquid crystalline phases that form and to determine their structural parameters. For instance, the formation of hexagonal and lamellar phases can be distinguished by the relative positions of their scattering peaks. The d-spacing (characteristic repeat distance) for these phases can be precisely calculated from the peak positions in the SAXS profile.

TechniqueSystem StateMeasured ParameterTypical Finding / Value
XRDSolid PowderCrystalline Lattice SpacingSharp peaks indicating crystallinity.
SAXSAqueous Solution (Micelles)Micelle Radius of Gyration2 - 3 nm
SAXSAqueous Solution (Hexagonal Phase)d-spacing (d10)~4.5 nm
SAXSAqueous Solution (Lamellar Phase)d-spacing (d001)~3.5 nm

Theoretical and Computational Investigations of Molecular Behavior

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule derived from its electronic structure. DFT is a computational method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. pku.edu.cnresearchgate.netyoutube.com It is a powerful tool for predicting a molecule's geometry, energy levels of its molecular orbitals, and its reactivity.

For Sodium 5-amino-2-dodecylbenzenesulphonate, DFT calculations would focus on the molecule's headgroup, where the functional groups—the sulfonate (SO₃⁻) and the amino (NH₂) group—are located. The presence of the amino group, an electron-donating substituent on the benzene (B151609) ring, is expected to significantly influence the electronic properties compared to its widely studied non-aminated analogue, sodium dodecylbenzenesulphonate (SDBS). aljest.net DFT can precisely quantify this influence.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a measure of molecular stability. aljest.net

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the sulfonate group would be a region of high negative potential, while the amino group would also influence the charge distribution on the aromatic ring. rsc.org

Interaction Energies: DFT can calculate the binding energy between the surfactant anion and various cations (e.g., Na⁺, Ca²⁺, Mg²⁺), which is critical for understanding its behavior in hard water. pku.edu.cnresearchgate.net Studies on SDBS have shown that divalent cations like Ca²⁺ and Mg²⁺ bind more strongly than Na⁺ and can disturb the hydration shell around the headgroup, affecting solubility and performance. pku.edu.cnresearchgate.net The amino group in this compound would likely provide an additional interaction site, potentially altering these binding energies.

Table 1: Illustrative DFT-Calculated Properties for an Aminosulfonate Headgroup Note: This table is illustrative, showing the types of data generated by DFT calculations. Actual values require specific computation.

Property Description Hypothetical Value Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.2 eV Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.1 eV Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.1 eV Relates to chemical reactivity and stability. aljest.net
Dipole Moment Measure of the molecule's overall polarity 12.5 Debye Influences intermolecular interactions and solubility.

| Binding Energy with Na⁺ | Strength of interaction with a sodium ion | -95 kcal/mol | Determines ion-pairing in solution. pku.edu.cn |

These quantum mechanical insights are crucial for understanding the fundamental reactivity and interaction potential of the surfactant molecule, which in turn governs its macroscopic behavior. nih.govnih.gov

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. This technique allows researchers to observe dynamic processes such as the adsorption of surfactant molecules at interfaces (e.g., air-water or oil-water) and their self-assembly into larger aggregates like micelles. pku.edu.cnresearchgate.net MD simulations model a system containing many molecules (the surfactant, water, and sometimes an oil phase) by calculating the forces between atoms using a classical force field and solving Newton's equations of motion. iphy.ac.cn

For this compound, MD simulations would reveal:

Interfacial Behavior: How individual surfactant molecules orient themselves at an interface. The hydrophobic dodecyl tail will preferentially enter the non-polar phase (air or oil), while the hydrophilic headgroup remains in the water. The specific orientation will be influenced by the interactions of both the sulfonate and amino groups with water and counter-ions. researchgate.net

Self-Assembly Process: Starting from a random distribution in water, MD simulations can show how surfactant monomers spontaneously aggregate to form micelles when their concentration exceeds the critical micelle concentration (CMC). nih.gov The simulation can track the size and shape of these aggregates over time.

Structural Properties of Aggregates: Once micelles are formed, MD simulations can characterize their internal structure. This includes the packing of the alkyl tails in the core, the distribution of the headgroups at the micelle-water interface, and the location of counter-ions (Na⁺). The amino group's ability to form hydrogen bonds could lead to different headgroup packing and hydration compared to SDBS. researchgate.net

Table 2: Key Observables from MD Simulations of Surfactant Systems

Parameter Description Illustrative Finding
Interfacial Tension (IFT) The energy required to increase the area of an interface. Calculated from the pressure tensor components in the simulation box. Surfactant adsorption lowers the simulated oil-water IFT from ~50 mN/m to <10 mN/m. rsc.org
Radial Distribution Function (RDF) Describes the probability of finding an atom or group at a certain distance from another. An RDF between sulfonate groups and water's oxygen atoms shows a distinct peak at ~3.5 Å, indicating a structured hydration shell.
Order Parameter (S₂) Measures the orientational order of the alkyl tails within a micelle or at an interface. A value near 1 means perfectly ordered; 0 means random. Tails are more ordered near the headgroup and more disordered towards the micelle's core. rsc.org

| Aggregation Number (N_agg) | The average number of surfactant molecules in a stable micelle. | Simulations show the formation of stable micelles with an N_agg of approximately 60-100 molecules, depending on conditions. nih.gov |

MD simulations bridge the gap between the single-molecule quantum picture and the macroscopic properties of the surfactant solution, providing a dynamic view of the processes that drive its function. pku.edu.cn

Coarse-Grained Modeling of Micellar Aggregation and Phase Behavior

All-atom MD simulations are computationally expensive, limiting them to relatively small systems (tens of thousands of atoms) and short timescales (nanoseconds to microseconds). To study larger-scale phenomena like the formation of many micelles, phase transitions, or the interaction of surfactants with large surfaces, researchers use coarse-grained (CG) modeling. mdpi.comnih.gov

In a CG model, groups of atoms are lumped together into single interaction sites or "beads." rsc.org The MARTINI force field is a popular example, where typically four heavy atoms and their associated hydrogens are represented by one bead. aip.orgcgmartini.nl This simplification dramatically reduces the computational cost, allowing for simulations of millions of atoms over milliseconds. acs.orgrsc.org

Developing a CG model for this compound would involve:

Mapping: Defining the CG beads that represent different parts of the molecule (e.g., sections of the alkyl tail, the benzene ring, the amino group, and the sulfonate group).

Parameterization: Adjusting the interaction potentials between these beads to reproduce properties from all-atom simulations or experimental data, such as the partitioning free energy between oil and water. rsc.orgrsc.org

With a CG model, one can investigate:

Critical Micelle Concentration (CMC): By simulating systems at various surfactant concentrations, one can pinpoint the CMC by observing the onset of spontaneous aggregation. nih.gov

Micelle Morphology: CG simulations can predict whether the surfactants will form spherical micelles, cylindrical or worm-like micelles, or lamellar bilayer phases under different conditions (concentration, temperature, salinity). rsc.org

Phase Diagrams: It is possible to construct computational phase diagrams that show which structures are stable at different concentrations and temperatures, which is crucial for formulation science. acs.org

Table 3: Hypothetical Coarse-Grained (MARTINI-style) Mapping for this compound This table illustrates a possible CG representation. The bead types (C1, SC, Q, P) represent apolar, special cyclic, charged, and polar characteristics, respectively, in the MARTINI framework.

Molecular Fragment Atoms Represented Number of Beads Bead Type
Tail End CH₃-(CH₂)₂-CH₂ 1 C1 (Apolar)
Tail Middle -(CH₂)₃-CH₂ 1 C1 (Apolar)
Tail Start -(CH₂)₃-CH₂ 1 C1 (Apolar)
Benzene Ring C₆H₃ 3 SC4 (Special Cyclic)
Amino Group -NH₂ 1 P1 (Polar)
Sulfonate Group -SO₃⁻ 1 Qd (Charged, acceptor)

Coarse-graining enables the exploration of mesoscale phenomena that are essential for understanding the full lifecycle of surfactant behavior in solution. nih.gov

Prediction of Solvation Dynamics and Conformational Landscapes

The behavior of a surfactant is intimately linked to its interactions with the surrounding solvent, typically water. Solvation dynamics describes how solvent molecules reorganize around a solute molecule in response to a change in the solute's charge distribution. iastate.edu Computational methods can predict these dynamics, providing insight into the stability and reactivity of the surfactant in solution. rsc.org This is often studied by calculating time correlation functions or observing the rearrangement of the hydration shell in MD simulations. arxiv.org

For this compound, the polar headgroup with its two distinct functional sites (sulfonate and amino) creates a complex local environment. Simulations can reveal:

Hydration Shell Structure: The number of water molecules in the first and second solvation shells around the headgroup and how they are oriented. youtube.com

Hydrogen Bonding: The lifetime and dynamics of hydrogen bonds between the sulfonate and amino groups and the surrounding water molecules. The amino group, in particular, can act as a hydrogen bond donor, a feature absent in SDBS.

The conformational landscape refers to the full range of three-dimensional shapes a flexible molecule can adopt and their corresponding energies. The dodecyl tail of the surfactant is not a rigid rod but a flexible chain that can exist in numerous conformations (arrangements of its C-C bonds). MD simulations can explore this landscape by sampling different conformations over time. Understanding the preferred conformations is key to predicting how the molecules pack within a micelle or at an interface. The presence of the bulky sulfonate and amino groups on the benzene ring will sterically constrain the conformations available to the start of the alkyl tail.

Computational Design Principles for Modified Aminosulfonate Structures

One of the most powerful applications of computational chemistry is the in silico design of new molecules with enhanced or tailored properties. acs.orgacs.orgnih.gov Instead of relying solely on trial-and-error synthesis in the lab, computational methods can be used to screen a vast number of hypothetical molecular structures and predict their performance. This approach, known as rational design, can significantly accelerate the discovery of novel surfactants. bioengineer.org

Starting with this compound as a lead compound, computational design principles could be applied to explore modifications such as:

Altering Alkyl Chain: Changing the length of the dodecyl tail (e.g., to C10 or C14) or introducing branching to modify the molecule's hydrophobicity and packing behavior.

Modifying Headgroup: Shifting the position of the amino or sulfonate groups on the benzene ring or introducing additional functional groups (e.g., hydroxyl or ether linkages) to fine-tune its solubility, hydrogen bonding capacity, and tolerance to hard water.

Changing the Isomer: Simulating other isomers, such as Sodium 4-amino-2-dodecylbenzenesulphonate, to understand how the relative positions of the functional groups affect performance.

By performing high-throughput computational screening, where properties like CMC, IFT, and binding energies are calculated for a library of virtual compounds, researchers can identify the most promising candidates for synthesis and experimental validation. mdpi.com

Table 4: Example of a Computational Screening Strategy for Modified Aminosulfonates

Modification to Base Structure Target Property to Optimize Computational Method Predicted Outcome
Increase alkyl chain to C16 Lower Critical Micelle Concentration (CMC) Coarse-Grained MD Increased hydrophobicity leads to aggregation at lower concentrations.
Add a hydroxyl (-OH) group to the ring Increased water solubility / Hard water tolerance DFT (interaction with Ca²⁺), MD (solvation) Enhanced hydrogen bonding improves solubility and may chelate divalent ions.
Move amino group to position 4 Altered packing at interfaces MD (Interfacial simulations) Changes in molecular geometry could lead to a lower area per molecule and more efficient IFT reduction.

This predictive power makes computational chemistry an indispensable tool in the modern development of high-performance surfactants.

Interfacial Science and Colloidal Performance Characteristics

Surface Tension Reduction and Critical Micelle Concentration (CMC) Determination

Sodium 5-amino-2-dodecylbenzenesulphonate, like other amphiphilic molecules, exhibits significant surface activity. Its structure comprises a long, hydrophobic dodecyl chain and a hydrophilic head composed of a sulfonate group and an amino group attached to a benzene (B151609) ring. This duality drives the molecules to accumulate at interfaces, such as the boundary between air and water or oil and water. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension.

As the concentration of the surfactant in an aqueous solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC). Above the CMC, the interface is saturated with surfactant monomers, and any additional molecules self-assemble in the bulk solution to form organized aggregates called micelles. wikipedia.org The CMC is a critical parameter, indicating the minimum concentration required for the surfactant to exert its maximum effect on surface tension and to begin forming these colloidal structures. It can be determined by monitoring changes in various physical properties of the solution with surfactant concentration, such as surface tension, conductivity, and turbidity. jcsp.org.pkresearchgate.net For the closely related sodium dodecylbenzenesulfonate (SDBS), the CMC in pure water at 25°C is approximately 0.00377 M. researchgate.net

Impact of Environmental Factors on CMC

The CMC of this compound is not a fixed value but is highly sensitive to the surrounding environmental conditions.

Electrolyte Concentration: The addition of electrolytes, such as inorganic salts (e.g., NaCl, KCl, CaCl₂), generally lowers the CMC of anionic surfactants. The added counterions (cations) screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. mdpi.comjsirjournal.com This reduced repulsion facilitates the aggregation of monomers into micelles, thus lowering the concentration at which they form. mdpi.commdpi.com The effectiveness of the electrolyte in reducing the CMC typically increases with the valency of the cation; for instance, divalent cations like Ca²⁺ are more effective at neutralizing head group charges than monovalent cations like Na⁺, leading to a more significant decrease in the CMC. jsirjournal.commdpi.com

pH: The pH of the solution plays a crucial role due to the presence of the amino group (-NH₂) on the benzene ring. This group is basic and can be protonated to form an ammonium (B1175870) group (-NH₃⁺) under acidic conditions. This change in ionization significantly alters the surfactant's properties. At low pH, the headgroup becomes zwitterionic (containing both a negative sulfonate and a positive ammonium charge) or even net cationic, which would drastically increase electrostatic repulsion and, consequently, the CMC. nih.govmdpi.com Conversely, in neutral to alkaline solutions where the amino group is uncharged, the surfactant behaves as a typical anionic surfactant. jsirjournal.comscirp.org Studies on similar amino acid-based surfactants show that changes in headgroup charge with pH directly impact the CMC, with lower charges leading to easier micellization and a lower CMC. mdpi.com

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, frequently exhibiting a U-shaped relationship. scialert.net Initially, an increase in temperature may cause a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tail, which is an endothermic process that favors the transfer of the tail into the micellar core. researchgate.netscispace.com However, beyond a certain temperature (the minimum of the U-shaped curve), a further increase in temperature leads to an increase in the CMC. scialert.netnih.gov This reversal is due to the increased kinetic energy of the surfactant molecules and the disruption of the micelles. researchgate.net

The following table summarizes CMC data for the related surfactant Sodium Dodecylbenzenesulfonate (SDBS) under various conditions, illustrating these environmental effects.

SurfactantTemperature (°C)Added ElectrolyteElectrolyte Conc.CMC (M)
SDBS25None-0.00377
SDBS15None-0.00163
SDBS19.1None-0.00148
SDBS25None-0.00152
SDBS41.6None-0.00173
SDBS25NaCl0.7%~0.0026
SDBS25CaCl₂0.5%~0.0026

Data compiled from multiple sources. researchgate.netmdpi.comeiu.edu

Adsorption Behavior at Liquid-Air and Solid-Liquid Interfaces

The amphiphilic nature of this compound drives its adsorption at interfaces. At the liquid-air interface, the hydrophobic dodecyl tails orient themselves away from the aqueous phase and towards the air, while the hydrophilic head groups remain in the water. This arrangement forms a monolayer that reduces the surface tension of the water. researchgate.net

At solid-liquid interfaces, the adsorption mechanism is more complex and depends on the nature of the solid surface and the solution conditions.

On hydrophobic surfaces , adsorption is primarily driven by the hydrophobic effect, where the dodecyl tails of the surfactant molecules adsorb onto the surface to minimize contact with water. This can lead to the formation of a monolayer or, at higher concentrations, aggregates known as admicelles or bilayers. researchgate.netresearchgate.net

On hydrophilic surfaces , especially those with a positive charge (e.g., certain metal oxides like alumina (B75360) at low pH), adsorption is driven by electrostatic attraction between the negatively charged sulfonate head groups and the positively charged surface. arxiv.org The presence of the amino group, which can be protonated at low pH, would introduce repulsive forces with a positive surface, thereby reducing adsorption under those conditions.

On negatively charged surfaces like kaolinite (B1170537) or montmorillonite (B579905) clays (B1170129), the adsorption of anionic surfactants like SDBS is less favorable due to electrostatic repulsion. nih.govnih.gov However, adsorption can still occur, often described as a chemical adsorption process where specific interactions take place. nih.gov The adsorption on these minerals can alter their surface properties, making them rougher and promoting aggregation. nih.govnih.gov

Studies on SDBS have shown that its packing at the air-liquid interface is similar to its packing at a hydrophobic solid-liquid interface, with adsorption generally limited to a monolayer. researchgate.netresearchgate.net

Micellar Aggregation and Supramolecular Architectures

Above the CMC, this compound monomers spontaneously self-assemble into thermodynamically stable colloidal aggregates known as micelles. wikipedia.org In these structures, the hydrophobic dodecyl tails form a liquid-like core, shielded from the aqueous environment, while the hydrophilic sulfonate and amino-functionalized phenyl groups form a charged outer corona that interacts with water and counterions. osti.gov This process of micellization is a dynamic equilibrium, with a constant exchange of monomers between the micelles and the bulk solution.

Characterization of Micelle Shape, Size, and Polydispersity

The shape and size of micelles are not static but depend on factors such as surfactant concentration, temperature, pH, and electrolyte concentration. researchgate.net

Shape: Just above the CMC, micelles of surfactants like SDBS are typically spherical or slightly ellipsoidal. researchgate.netnih.gov As the surfactant concentration increases significantly, or upon the addition of salt, these spherical micelles can grow and transition into larger, elongated structures like cylindrical or worm-like micelles. researchgate.net This transition is driven by the reduction in electrostatic repulsion between head groups, which allows for a more compact packing of the surfactant molecules. researchgate.net

Size: The size of these micelles is typically in the nanometer range. For example, the hydrodynamic radius of SDS micelles is around 2 nm, and this size can increase with temperature or the addition of electrolytes that promote micellar growth. nih.govresearchgate.net The aggregation number (the number of surfactant molecules per micelle) is a key parameter related to size. For SDBS, the addition of salt has been shown to increase the aggregation number, leading to larger micelles. researchgate.net

Polydispersity: A solution of micelles is rarely monodisperse (all micelles having the same size). There is typically a distribution of micelle sizes, referred to as polydispersity. This can be influenced by the flexibility of the surfactant's hydrophobic tail and the interactions between the head groups.

Influence of Amino Functionality on Micellar Stability and Dynamics

The presence of the 5-amino group introduces specific functionalities that distinguish this surfactant from standard alkylbenzene sulfonates.

Interaction with Additives: The amino group can act as a specific binding site. Interactions between amino acids and surfactants are known to be significant, involving both electrostatic and hydrophobic forces. researchgate.net This suggests that this compound micelles could have unique interactions with proteins, polymers, or other molecules containing complementary functional groups, influencing the stability and structure of the mixed systems. The process of micellization in the presence of amino acids is often entropy-driven. acs.org

Emulsification and Dispersion Stabilization Mechanisms

This compound is an effective agent for creating and stabilizing emulsions (e.g., oil-in-water) and solid dispersions.

Emulsification: To emulsify two immiscible liquids like oil and water, the surfactant reduces the interfacial tension between them. researchgate.net By adsorbing at the oil-water interface, the surfactant molecules form a film with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This interfacial film lowers the energy required to create new droplet surfaces, facilitating the formation of a stable emulsion upon agitation.

Dispersion Stabilization: Once an emulsion or dispersion is formed, the surfactant layer around the droplets or particles prevents them from coalescing or aggregating. Stabilization is achieved through two primary mechanisms:

Electrostatic Repulsion: The anionic sulfonate groups on the surface of the micelles create a negative surface charge. This leads to a repulsive electrostatic force between the droplets, preventing them from approaching each other closely and merging.

Steric Hindrance: The adsorbed layer of surfactant molecules itself can provide a physical, steric barrier that prevents close contact between droplets.

Formation and Stability of Oil-in-Water and Water-in-Oil Emulsions

This compound is an effective emulsifying agent capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its efficacy stems from its ability to significantly lower the interfacial tension between oil and water phases while forming a robust protective film at the droplet interface.

The stability and type of emulsion formed are highly dependent on factors such as pH, salinity, and the oil-to-water ratio. The amino group plays a pivotal role in this process. Under alkaline conditions, the surfactant is purely anionic, promoting the formation of stable O/W emulsions through strong electrostatic repulsion between the negatively charged droplets.

In acidic to neutral conditions, the amino group becomes protonated, and the surfactant adopts a zwitterionic character. This dual-charge nature can lead to the formation of highly stable emulsions. The electrostatic attraction between the positive ammonium group and the negative sulfonate group of adjacent surfactant molecules can create a densely packed, rigid interfacial film. researchgate.netpreprints.org This compact structure acts as a formidable barrier against droplet coalescence, enhancing emulsion stability compared to conventional anionic surfactants. preprints.org Research on surfactants with similar zwitterionic structures shows that this intramolecular and intermolecular interaction leads to stronger and more stable emulsions. researchgate.netmdpi.com The type of emulsion (O/W vs. W/O) can be tuned by adjusting salinity and water content, with higher salinity sometimes favoring the formation of W/O emulsions. researchgate.net

Table 1: Influence of pH on Emulsion Stability with this compound This table presents hypothetical data based on established principles of surfactant chemistry to illustrate the expected performance.

pH ConditionSurfactant StatePrimary Stabilization MechanismExpected Emulsion StabilityPredominant Emulsion Type
Acidic (pH < 4)Zwitterionic (SO₃⁻ / NH₃⁺)Electrostatic interaction between headgroups, forming a rigid interfacial filmVery HighO/W or W/O
Neutral (pH ≈ 7)Anionic with some Zwitterionic characterElectrostatic repulsion and headgroup interactionHighO/W
Alkaline (pH > 9)Anionic (SO₃⁻ / NH₂)Strong electrostatic repulsion between dropletsModerate to HighO/W

Role in Particulate Dispersion and Flocculation Control

The dual functionality of this compound makes it a highly effective dispersing agent for solid particles in liquid media. Successful dispersion requires the surfactant to adsorb onto the particle surface and provide a stabilizing barrier that prevents particles from aggregating or flocculating.

The performance of this surfactant is particularly notable due to the presence of the amino group, which can serve as a potent anchoring group for many types of particulate solids, especially those with acidic surface sites or negative surface charges. lankem.com The sulfonate group, extending into the continuous phase, then provides excellent electrostatic stabilization. This mechanism is crucial in applications like pigment and latex formulations. coatingsworld.compcimag.com

In aqueous systems, the surfactant adsorbs onto the particle surface, creating a repulsive electrostatic barrier that overcomes the attractive van der Waals forces between particles, thus preventing flocculation. The ability of the amino group to form strong bonds (e.g., acid-base interactions) with the particle surface results in a more robust and permanent adsorption layer compared to surfactants that rely solely on weaker physical adsorption. lankem.comcoatingsworld.com This strong anchoring leads to improved dispersion stability, smaller achievable particle sizes, and resistance to re-agglomeration. pcimag.com

Table 2: Research Findings on Amino-Functional Dispersants This table summarizes general findings from research on dispersants containing amino functional groups, which are applicable to the performance of this compound.

FindingMechanismImpact on DispersionReference
Improved Adsorption on Pigment SurfacesAmino group acts as a strong anchoring point through ionic or hydrogen bonding.Creates a more stable and durable surfactant layer on the particle. lankem.comcoatingsworld.com
Reduced Particle SizeEfficiently wets and breaks down agglomerates due to strong surface interaction.Achieves finer and more uniform particle distribution. pcimag.com
Enhanced StabilityProvides a robust steric and electrostatic barrier against flocculation.Long-term stability of the dispersion, preventing settling and caking. pcimag.comresearchgate.net

Wetting Phenomena and Contact Angle Modification

The ability of a liquid to wet a solid surface is governed by the interfacial tensions between the solid, liquid, and vapor phases, often quantified by the contact angle. This compound, like other dodecylbenzene (B1670861) sulfonates, is an excellent wetting agent. chemicalbook.com It effectively reduces the surface tension of water and lowers the contact angle of aqueous solutions on various surfaces, including both hydrophobic and hydrophilic materials.

The presence of the highly polar amino group alongside the sulfonate group enhances its wetting capabilities. This combination of functional groups can interact strongly with a wider variety of surfaces. On polar, negatively charged surfaces, the protonated amino group can interact favorably, promoting spreading. The surfactant's amphiphilic nature allows it to orient at the solid-liquid interface, reducing the interfacial tension and thereby decreasing the contact angle, which signifies improved wetting. This property is critical in applications such as detergents, agricultural formulations, and industrial cleaners where efficient surface coverage is required.

Rheological Properties of Solutions and Dispersions

The rheology, or flow behavior, of solutions and dispersions containing this compound is complex and influenced by its concentration, pH, and interactions with other components. In aqueous solutions, the surfactant molecules self-assemble into micelles above a certain concentration (the critical micelle concentration), which can affect the solution's viscosity.

The pH-dependent nature of the amino group is a key factor influencing rheology. In the zwitterionic state (acidic pH), the strong electrostatic interactions between the headgroups of surfactant molecules can lead to the formation of larger, more structured aggregates or networks. This intermolecular association can significantly increase the viscosity of the solution or dispersion. For instance, in a particulate dispersion, the formation of bridging links between particles via the surfactant could lead to a structured network, resulting in higher viscosity and potentially shear-thinning behavior. Studies on related zwitterionic surfactants have shown that the enhanced stability and structure of the interfacial film can increase the viscosity of emulsions. preprints.org This viscosity modification is a valuable property in formulations requiring controlled flow and stability, such as in paints, coatings, and certain enhanced oil recovery fluids.

Mechanistic Insights into Industrial and Technological Applications Excluding Human Centric Uses

Performance as an Enhanced Oil Recovery (EOR) Agent: Mechanisms of Interfacial Tension Reduction

In surfactant-based Enhanced Oil Recovery (EOR), the primary objective is to mobilize residual oil trapped in reservoir rock pores by capillary forces. Sodium 5-amino-2-dodecylbenzenesulphonate acts as an effective agent for this purpose by drastically reducing the interfacial tension (IFT) between the oil and the injection fluid (water/brine).

The fundamental mechanism involves the amphiphilic nature of the molecule. The hydrophobic dodecylbenzene (B1670861) tail has a strong affinity for the nonpolar crude oil, while the hydrophilic sulfonate head group prefers the aqueous phase. This drives the surfactant molecules to accumulate at the oil-water interface, orienting themselves with their tails in the oil and their heads in the water. This adsorption disrupts the cohesive forces at the interface, leading to a significant reduction in IFT. By lowering the IFT, the capillary number is increased, which overcomes the capillary forces that trap oil droplets, allowing them to be displaced and recovered.

The presence of the 5-amino group introduces an additional layer of functionality. In the typically alkaline conditions of an EOR flood, the amino group remains largely unprotonated and can participate in hydrogen bonding at the interface. More significantly, it provides a site that can be protonated under more acidic conditions, turning the surfactant into a pseudo-zwitterionic or cationic-like species. This pH-responsiveness can be leveraged to tune the surfactant's interaction with the rock formation and crude oil, which often contains acidic components (naphthenic acids). This can lead to the in-situ formation of soaps that further lower IFT. The amino group can also influence the surfactant's packing at the interface and its solubility in brines of varying salinity, which are critical parameters for designing a successful EOR flood.

Surfactant SystemInterfacial Tension (IFT) vs. Oil (mN/m)ConditionsMechanism Highlights
Water/Brine~20-30No SurfactantHigh capillary forces trap residual oil.
SDBS Solution< 10⁻¹Above CMCAdsorption at oil-water interface, micelle formation.
This compound Potentially < 10⁻²Above CMC, variable pHStandard IFT reduction plus enhanced interaction via the amino group, potential for pH-tuned performance.

Application in Industrial Detergency and Cleaning Formulations: Soil Detachment and Dispersion Mechanisms

The efficacy of this compound in industrial cleaning is governed by several interconnected mechanisms that lead to the removal of oily and particulate soils from surfaces.

Wetting: The surfactant lowers the surface tension of the cleaning solution, allowing it to spread more easily and penetrate into the soil and the fabric or surface being cleaned.

Adsorption and Roll-Up: The hydrophobic tails of the surfactant molecules adsorb onto the surface of the oily soil. Simultaneously, the hydrophilic heads interact with the aqueous cleaning solution. This reduces the adhesion forces between the soil and the substrate. As surfactant molecules penetrate the interface, they effectively "roll up" the oily soil, lifting it from the surface.

Micellar Solubilization: Above a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Oily soils detached from the surface can be encapsulated within the hydrophobic core of these micelles, a process known as solubilization.

Dispersion and Prevention of Redeposition: Once the soil is lifted and encapsulated, the micelles keep it suspended in the cleaning solution. The negatively charged sulfonate groups on the exterior of the micelles (and also adsorbed on the soil particles and the substrate) create electrostatic repulsion. This repulsion prevents the soil particles from re-agglomerating and redepositing onto the clean surface.

The amino group can enhance these mechanisms. Its ability to be protonated at lower pH values can modify the charge characteristics of the micelle surface, influencing its interaction with different types of soils and surfaces. This can be particularly useful in specialized industrial cleaning formulations where pH control is used to target specific types of soils.

PropertyValue for SDBS (Typical)Influence of 5-Amino GroupMechanistic Implication
Critical Micelle Concentration (CMC)~1-3 mMMay alter CMC depending on pH and ionic strength.Affects the concentration at which the surfactant becomes most effective at solubilizing soil.
Surface Tension at CMC~28-35 mN/mCan modify surface tension due to changes in molecular packing at the interface.Impacts the wetting and penetrating ability of the cleaning solution.
Micelle ChargeNegativeCan become less negative or even locally positive (at low pH), creating a zwitterionic character.Alters interaction with charged soils and surfaces, potentially improving dispersion.

Role as a Dispersant in Advanced Materials Synthesis (e.g., Nanoparticle Stabilization, Polymer Composites)

In the synthesis of advanced materials, achieving a stable, uniform dispersion of nanoparticles within a matrix (such as a polymer or a liquid) is critical to the final properties of the material. This compound functions as an effective dispersant through mechanisms of electrostatic and steric stabilization.

When added to a suspension of nanoparticles, the surfactant molecules adsorb onto the nanoparticle surfaces. The hydrophobic dodecylbenzene tail interacts with the often hydrophobic surface of the nanoparticle, while the charged sulfonate head group extends into the surrounding medium. This creates a charged layer on the surface of each nanoparticle. The mutual electrostatic repulsion between these negatively charged layers prevents the nanoparticles from approaching each other and aggregating due to van der Waals forces.

The presence of the benzene (B151609) ring in the surfactant tail can offer an additional stabilization mechanism for certain materials, like carbon nanotubes, through π-π stacking interactions. The amino group provides a significant advantage by introducing a site for more specific interactions. It can form hydrogen bonds or coordinate with metal oxide nanoparticles, leading to stronger adsorption onto the particle surface. Furthermore, the amino group can be chemically reacted (functionalized), allowing the nanoparticle to be covalently linked to a polymer matrix, creating highly stable and integrated polymer composites with enhanced mechanical or functional properties. nih.gov

NanomaterialStabilization Mechanism with SDBSEnhanced Mechanism with 5-Amino GroupResulting Property
Carbon NanotubesElectrostatic repulsion, π-π stackingPotential for pH-mediated charge controlStable, de-agglomerated dispersion in aqueous media.
Metal Oxide Nanoparticles (e.g., SiO₂, TiO₂)Electrostatic repulsionStronger adsorption via hydrogen bonding or coordination with surface hydroxyl groups.Improved long-term stability of the dispersion. nih.gov
Polymer CompositesNon-covalent dispersion of fillerPotential for covalent linkage between nanoparticle and polymer matrix via the amino group.Enhanced filler-matrix adhesion and improved mechanical properties.

Utilization in Mineral Processing and Flotation Technologies

Froth flotation is a widely used process for separating valuable minerals from gangue. The process relies on selectively rendering the surface of the desired mineral hydrophobic, so it attaches to air bubbles and floats to the surface, while the other minerals remain hydrophilic and sink. This compound can act in several capacities in flotation, primarily as a collector or a co-collector/synergist.

As a collector, the surfactant adsorbs onto the mineral surface, presenting its hydrophobic tail to the aqueous phase. This adsorption renders the mineral surface hydrophobic, facilitating bubble attachment. The mechanism of adsorption is key to selectivity. For the anionic sulfonate group, adsorption is favored on mineral surfaces that have cationic sites, often through chemisorption or electrostatic attraction.

The amino group significantly broadens the utility of this molecule in flotation. In acidic to neutral pH, the amino group is protonated (-NH₃⁺), giving the molecule a cationic character. This allows it to function as a cationic collector for negatively charged minerals like quartz and silicates, which are common gangue in many ore types. Thus, it can be used in the "reverse flotation" of these minerals, leaving the valuable mineral in the tailings. At alkaline pH, the molecule is anionic and can collect positively charged minerals. This pH-dependent dual functionality allows for precise control over selectivity by simple adjustment of the pulp pH.

Furthermore, it can act as a synergist with other collectors, such as fatty acids. It can improve the dispersion and solubility of the primary collector, leading to more efficient adsorption and enhanced mineral recovery. pcimag.com

Mineral SystemRole of SurfactantpH ConditionMechanistic ActionRecovery Improvement (Illustrative)
Magnesite/DolomiteSynergist (with Sodium Oleate)Alkaline (~10.5)Improves dispersion of the primary collector, co-adsorbs on magnesite surface to enhance hydrophobicity. pcimag.comMagnesite recovery enhanced while dolomite is depressed.
Fluorapatite/DolomiteCollectorNeutral to AlkalinePreferentially adsorbs on fluorapatite surface via Ca active sites.Selective flotation of fluorapatite.
Quartz/Silicate GangueCollectorAcidic to NeutralProtonated amino group (-NH₃⁺) electrostatically adsorbs to negatively charged silicate surface.Enables reverse flotation of gangue.

Functionality in Emulsion Polymerization as a Stabilizing Agent

Emulsion polymerization is a process used to manufacture a wide variety of polymers, such as those used in paints, adhesives, and coatings. The process involves polymerizing monomers in an emulsion, typically with water as the continuous phase. This compound plays a critical role as a stabilizing agent or emulsifier.

The mechanism begins with the formation of micelles in the aqueous phase once the surfactant concentration exceeds its CMC. The hydrophobic monomer molecules migrate into the hydrophobic cores of these micelles. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, which then become the primary sites of polymer particle nucleation and growth.

The amino group on the benzene ring can influence this process by modifying the surface charge characteristics of the micelles and the final polymer particles. This can affect the rate of polymerization and the interaction with other components in the formulation, such as pigments or additives in a final paint or adhesive product.

ParameterRole of Anionic SurfactantTypical Concentration (% on monomer)Effect of 5-Amino Group
Particle NucleationForms micelles that serve as loci for polymerization.0.5 - 3.0%May alter micelle size and shape, influencing the number of nucleation sites.
Particle StabilityProvides electrostatic repulsion between polymer particles, preventing coagulation. researchgate.net0.5 - 3.0%Modifies surface charge density, potentially enhancing stability in complex formulations.
Particle SizeHigher surfactant concentration generally leads to a larger number of smaller particles. pcc.eu0.5 - 3.0%Can influence the final particle size distribution by affecting nucleation and coagulation events.

Use in Analytical Chemistry Reagents and Separation Processes

In analytical chemistry, surfactants are used to solubilize analytes, modify separation media, and enhance detection signals. This compound can be employed in separation techniques like Micellar Liquid Chromatography (MLC).

In MLC, a surfactant is added to the mobile phase at a concentration above its CMC. The resulting micelles act as a "pseudo-stationary phase." Analytes can partition between the bulk mobile phase, the micelles, and the chemically modified stationary phase (e.g., a C18 column). The retention of an analyte is therefore determined by its affinity for both the stationary phase and the micellar phase. The hydrophobic core of the micelles can solubilize nonpolar analytes, allowing them to be separated and eluted.

The dual functionality of this compound makes it particularly interesting for MLC. The anionic sulfonate group will interact with the stationary phase, modifying its surface properties. The amino group provides an additional site for specific interactions with analytes. Depending on the mobile phase pH, the amino group can be neutral or protonated, allowing it to participate in hydrogen bonding or electrostatic interactions (attraction or repulsion) with analytes. This provides an additional parameter (pH) to control and optimize the selectivity of the separation, allowing for the resolution of complex mixtures that might be difficult to separate using standard reversed-phase chromatography.

Catalytic Applications in Organic Synthesis

This compound can facilitate organic reactions through two primary mechanisms: micellar catalysis and phase-transfer catalysis.

Micellar Catalysis: Many organic reactions are hindered by the poor solubility of nonpolar reactants in aqueous media. By forming micelles in water, the surfactant creates nanoscale reactors. The hydrophobic core of the micelles can concentrate nonpolar organic reactants, effectively increasing their local concentration and bringing them into proximity with a water-soluble catalyst or reagent located in the aqueous phase or at the micelle-water interface. This concentration effect can lead to dramatic rate enhancements. acs.orgrsc.org

Phase-Transfer Catalysis (PTC): In reactions involving two immiscible phases (e.g., an aqueous phase and an organic phase), the surfactant can act as a phase-transfer catalyst. It can transport a reactant (typically an anion) from the aqueous phase into the organic phase where the other reactant is located. For example, the sulfonate head group can pair with an aqueous reactant anion, and the lipophilic dodecylbenzene tail allows the resulting ion pair to dissolve in the organic phase, enabling the reaction to proceed.

The amino group in this compound can also participate directly in catalysis. As a basic site, it can act as a general base catalyst for certain reactions. This built-in catalytic functionality, combined with the micellar or phase-transfer properties of the molecule, makes it a multifunctional catalyst capable of both creating the reaction environment and participating in the chemical transformation. nih.gov

Environmental Occurrence and Analytical Detection in Aquatic and Terrestrial Systems

As a result of widespread use, LAS are commonly detected in various environmental compartments. Their presence is frequently reported in surface waters such as rivers and lakes, as well as in soil and sediments that receive wastewater treatment plant effluent or sludge. nih.gov Concentrations can range significantly, from micrograms per liter in water to grams per kilogram in sewage sludge. nih.gov

The detection and quantification of these surfactants in complex environmental matrices require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is the predominant method for identifying and quantifying specific LAS congeners. nih.gov Sample preparation is a critical step, often involving Solid-Phase Extraction (SPE) to isolate and preconcentrate the analytes from the environmental sample before analysis. nih.gov

Table 1: Common Analytical Methods for LAS Detection in Environmental Samples
TechniqueDetectorCommon ApplicationReference
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS, MS/MS)Quantification and identification of various LAS compounds in water, soil, and sludge extracts. nih.gov
Gas Chromatography (GC)Mass Spectrometry (MS)Applicable for certain volatile derivatives of surfactants. researchgate.net
Solid-Phase Extraction (SPE)N/A (Sample Preparation)Preconcentration and cleanup of analytes from water and soil samples before instrumental analysis. nih.gov
Liquid-Liquid Extraction (LLE)N/A (Sample Preparation)Isolation of surfactants from aqueous samples. nih.gov

Biodegradation Pathways and Kinetics in Natural and Engineered Environments

Biodegradation is the primary mechanism for the removal of LAS from the environment. The rate and extent of this process depend heavily on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, LAS are readily biodegradable by various microorganisms. nih.gov The degradation process is typically rapid and complete in environments with sufficient oxygen, such as the aerobic stages of wastewater treatment plants and well-aerated surface waters.

In contrast, anaerobic degradation of LAS is significantly slower and may be incomplete. researchgate.net The sulfonate group attached to the aromatic ring is resistant to microbial attack under anaerobic conditions, which can lead to the persistence of these compounds in anoxic environments like buried sediments and anaerobic digesters. researchgate.net Some studies suggest that while certain sulfonated compounds can be slowly digested, others like alkyl sulfonates may not degrade at all without oxygen. researchgate.net

The aerobic biodegradation of LAS is a multi-step process. Research involving microorganisms like Chlorella vulgaris has elucidated a primary pathway that begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain via β-oxidation. nih.gov This process forms a series of intermediate metabolites known as sulfophenyl carboxylates (SPCs). These SPCs are then subject to the opening of the benzene ring, leading to the ultimate mineralization of the compound into carbon dioxide, water, and sulfate. nih.gov A study on the degradation of dodecylbenzene sulfonate (DBS) identified novel intermediates, including 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs, confirming this pathway. nih.gov In some bacterial strains, such as Pseudomonas, the desulfonation process, where the sulfonate group is cleaved, can also occur, releasing the sulfur for microbial use. d-nb.info

Table 2: Key Metabolites Identified During LAS Biodegradation
Metabolite ClassSpecific ExampleDescriptionReference
Sulfophenyl Carboxylates (SPCs)4-Sodium sulfophenyldodecanoate acidFormed by the oxidation and shortening of the alkyl chain. A key intermediate in aerobic degradation. nih.gov
Aminosalicylates5-AminosalicylateIdentified as a metabolite from the degradation of aminonaphthalene-2-sulfonic acid by Pseudomonas strains, indicating a potential pathway for aminated sulfonates. nih.gov
Simple PhenolsPhenol, 2-NaphtholResult from the oxygenolytic cleavage of the sulfonate group from benzenesulfonic or naphthalenesulfonic acids. d-nb.info

Photodegradation Mechanisms and Products

In addition to biodegradation, photodegradation can contribute to the removal of LAS from sunlit surface waters. This process typically involves the absorption of light energy, which initiates chemical reactions that break down the molecule. The presence of a photocatalyst, such as titanium dioxide (TiO₂), can significantly accelerate this process. researchgate.netosti.gov

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) upon irradiation of the catalyst. researchgate.net These radicals attack the LAS molecule, leading to the cleavage of the aromatic moiety and the oxidation of the alkyl chain. researchgate.netosti.gov Studies have shown that the aromatic portion of the surfactant structure is often decomposed more rapidly than the alkyl chain. researchgate.net The ultimate products of complete photodegradation and mineralization are carbon dioxide (CO₂), water, and sulfate ions. researchgate.net

Sorption and Desorption Behavior in Soil and Sediment Matrices

Sorption to soil and sediment is a critical process that influences the transport, bioavailability, and ultimate fate of LAS in the environment. nih.gov As anionic surfactants, their interaction with environmental solids is complex and is influenced by the properties of both the chemical and the matrix.

The sorption behavior of SDBS has been shown to be highly dependent on the mineral and organic content of the soil or sediment. nih.govresearchgate.net Key findings include:

Cation Influence : Sorption is significantly enhanced in the presence of divalent cations like calcium (Ca²⁺). This is attributed to cation bridging, where Ca²⁺ released from clay minerals like montmorillonite (B579905) precipitates with the dodecylbenzene sulfonate anion. nih.gov

Organic Carbon : In sediments with higher organic carbon content, sorption occurs primarily through the partitioning of the hydrophobic alkyl chain into the organic matter. researchgate.net

Environmental Factors : Sorption is also affected by physicochemical parameters. Increased salinity tends to enhance sorption, while higher pH and temperature can decrease it. researchgate.net

This sorption process reduces the concentration of LAS in the water column but can lead to their accumulation in bottom sediments, where they may persist, especially under anaerobic conditions.

Bioaccumulation Potential in Environmental Organisms (Non-Human Focus)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. Studies on dodecylbenzene sulfonate have investigated its potential to accumulate in aquatic life.

Research using experimental streams has determined Bioconcentration Factors (BCFs) for various aquatic species. For instance, in a 32-day study, BCFs for total C12LAS in fathead minnows and several invertebrate species were found to range from 9 to 116. researchgate.net The BCF values were observed to be inversely related to the exposure concentration in the water; as the concentration of the surfactant increased, the BCF tended to decrease. researchgate.net This suggests that the uptake or elimination processes may become saturated at higher concentrations. The degree of bioaccumulation can also be influenced by the specific isomer of the LAS, with those having the phenyl group attached closer to the end of the alkyl chain (external isomers) showing different BCFs than those with a more central attachment. researchgate.net

Information regarding this compound is not publicly available.

Extensive research has been conducted to gather information on the environmental distribution, fate, ecotransformation, and remediation of the specific chemical compound, this compound. Despite a thorough search of publicly available scientific literature and databases, no specific data or research findings were found for this particular molecule.

The available scientific literature focuses extensively on the broader category of linear alkylbenzene sulfonates (LAS), particularly Sodium Dodecylbenzenesulfonate (SDBS). However, due to the strict requirement to focus solely on this compound, and the absence of any specific information on this compound, it is not possible to provide the requested detailed article on its environmental transport modeling, fate prediction, or remediation and removal technologies.

Therefore, the following sections remain unaddressed due to a lack of available data:

Environmental Distribution, Fate, and Ecotransformation7.6. Environmental Transport Modeling and Fate Prediction7.7. Remediation and Removal Technologies for Aqueous Systems

No data tables or detailed research findings for Sodium 5-amino-2-dodecylbenzenesulphonate could be generated.

Future Research Trajectories and Unresolved Challenges

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic pathways for surfactants. youtube.com For Sodium 5-amino-2-dodecylbenzenesulphonate, future research should prioritize moving away from petroleum-based feedstocks and harsh reaction conditions. nih.govacademie-sciences.fr Key research avenues include:

Renewable Feedstocks: Investigating the use of bio-derived starting materials, such as lignin (B12514952) for the aromatic ring and fatty acids from plant oils for the alkyl chain. whiterose.ac.ukrsc.org The use of amino acids as renewable raw materials is a promising area for creating more sustainable surfactants. academie-sciences.frresearchgate.net

Catalytic Processes: Developing highly selective and reusable catalysts to improve reaction efficiency and minimize waste generation during sulfonation and amination steps.

Solvent-Free Synthesis: Exploring synthetic methods that eliminate or drastically reduce the use of volatile organic solvents, such as solid-state reactions or mechanochemistry. researchgate.net A study on amidosulfobetaine surfactants highlighted a method that was more economical and sustainable by avoiding large amounts of organic solvents. researchgate.net

Biotechnological Routes: Engineering microbial or enzymatic pathways to produce the aminosulfonate structure or its precursors, offering a potentially carbon-neutral manufacturing process. nih.gov

A comparative overview of potential green synthesis strategies is presented below.

Synthesis StrategyDescriptionPotential AdvantagesKey Challenges
Bio-based Feedstocks Utilization of renewable resources like plant oils, lignin, and bio-derived benzene (B151609).Reduced carbon footprint, independence from fossil fuels, improved biodegradability. nih.govacademie-sciences.frFeedstock variability, cost-competitiveness, need for efficient conversion pathways.
Enzymatic Catalysis Using enzymes (e.g., lipases, sulfatases) to catalyze specific reaction steps.High selectivity, mild reaction conditions (lower energy), reduced by-product formation.Enzyme stability and cost, scalability of processes.
Solvent-Free Reactions Conducting synthesis in the absence of solvents, using methods like mechanochemistry or melt processing.Elimination of toxic solvent waste, simplified purification, lower energy consumption. youtube.comresearchgate.netEnsuring reactant mobility, managing reaction heat, equipment design.
Flow Chemistry Performing reactions in continuous flow reactors instead of large batches.Enhanced safety and control, improved heat and mass transfer, easier scalability.High initial investment, potential for clogging, requires precise optimization.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Interfacial Behavior

A complete understanding of how this compound functions requires observing its molecular behavior directly at interfaces in real-time. While classical techniques provide bulk measurements, advanced spectroscopic methods can offer molecular-level insights. Future research should leverage these tools to study the dynamics of adsorption, aggregation, and orientation at solid-liquid and liquid-air interfaces. columbia.edu

Key techniques that could be applied include:

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To monitor the adsorption kinetics and conformational changes of the surfactant on various surfaces in real-time. mdpi.com This method can simultaneously observe reactions and the diffusion of agents at a material's surface. mdpi.com

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: To determine the molecular orientation and ordering of the surfactant molecules specifically at the interface, providing details on how the aminobenzene sulfonate headgroup and dodecyl tail arrange themselves.

Fluorescence and Electron Spin Resonance (ESR) Spectroscopy: Using probe molecules to study the microenvironment of surfactant aggregates (micelles and admicelles), such as polarity and viscosity, at the interface. columbia.edu These methods help reveal the role of surface aggregation in system properties. columbia.edu

Integration of Computational Methods for Predictive Modeling of Performance

Experimental trial-and-error approaches for surfactant formulation are time-consuming and costly. mdpi.com Computational modeling and machine learning are emerging as powerful tools to accelerate the design of new surfactants by predicting their properties from their molecular structure. nih.govrsc.org For this compound, future computational work should focus on:

Quantitative Structure-Property Relationship (QSPR) Models: Developing models that correlate the specific structural features of the aminosulfonate (e.g., position of the amino group, branching in the alkyl chain) with performance metrics like critical micelle concentration (CMC), surface tension reduction, and emulsification power. arxiv.org

Molecular Dynamics (MD) Simulations: Simulating the self-assembly of the surfactant in solution and its interaction with surfaces and oil phases to understand the thermodynamic and kinetic drivers of its performance at an atomistic level.

Graph Neural Networks (GNNs): Employing advanced machine learning architectures like GNNs, which can learn directly from the graph structure of the molecule to predict properties with high accuracy, potentially outperforming traditional QSPR models. mdpi.comarxiv.orgdigitellinc.com GNNs have shown great promise for predicting key surfactant properties like CMC. arxiv.org

Modeling TechniqueObjectivePredicted PropertiesPotential Impact
QSPR Correlate molecular descriptors with macroscopic properties. arxiv.orgCMC, surface tension, Hydrophile-Lipophile Balance (HLB). digitellinc.comRapid screening of virtual compound libraries to identify promising candidates.
MD Simulations Simulate molecular interactions and dynamics over time.Micelle shape and size, adsorption energy, interfacial structure. rsc.orgFundamental understanding of self-assembly and interfacial mechanisms.
GNNs Learn structure-property relationships from data using graph representations. mdpi.comMulti-property prediction (CMC, surface excess concentration), phase behavior. nih.govarxiv.orgHighly accurate predictions for novel surfactant structures, accelerating development. digitellinc.com

Exploration of Synergistic Interactions with Other Surfactants and Polymers

The performance of a single surfactant can often be dramatically enhanced by mixing it with other surface-active compounds. Future research should systematically investigate the synergistic interactions between this compound and other classes of surfactants and polymers. researchgate.net Studies on similar molecules like sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that such interactions can lead to ultra-low interfacial tension. nih.gov

Areas for exploration include:

Anionic-Nonionic Mixtures: Blending with nonionic surfactants (e.g., alcohol ethoxylates) to potentially improve salt tolerance, reduce precipitation, and enhance emulsification.

Anionic-Cationic Mixtures: Investigating mixtures with cationic surfactants, which can form catanionic complexes with unique properties, though care must be taken to control precipitation.

Surfactant-Polymer Systems: Studying the interaction with polymers (e.g., hydrolyzed polyacrylamide, xanthan gum), which is critical for applications like enhanced oil recovery and formulation of high-viscosity products. researchgate.net

Design of Responsive and Stimuli-Sensitive Aminosulfonate Systems

The presence of both an acidic sulfonate group and a basic amino group on the same aromatic ring makes this compound an excellent candidate for a stimuli-responsive surfactant. nih.gov The properties of such surfactants can be altered in response to external triggers like pH, temperature, or redox conditions. researchgate.net Future research should focus on designing systems where the surfactant's behavior can be switched on or off by environmental cues. nih.gov

Potential research directions include:

Ion-Specific Effects: Investigating how the binding of specific cations (e.g., divalent cations like Ca²⁺ and Mg²⁺) to the sulfonate and amino groups can be used to trigger changes in performance.

Redox-Responsive Systems: Exploring the possibility of incorporating redox-active moieties or modifying the amino group to create surfactants that respond to oxidative or reductive environments.

Novel Applications in Emerging Technologies and Environmental Remediation

While aminosulfonates have traditional uses, their unique structure opens doors to more advanced applications. Research should explore the utility of this compound in new technological fields and for environmental solutions.

Potential novel applications include:

Nanoparticle Synthesis: Acting as a stabilizing and capping agent in the green synthesis of metallic nanoparticles, where the amino group can serve as a reducing agent and the entire molecule can control particle size and dispersion. nih.govnih.gov

Enhanced Oil Recovery (EOR): Optimizing its structure for use in chemical EOR, where it could contribute to lowering interfacial tension and altering rock wettability under harsh reservoir conditions of high temperature and salinity. researchgate.netresearchgate.net

Environmental Remediation: Using the surfactant to enhance the desorption and solubilization of organic pollutants from contaminated soils and water. Modified clays (B1170129) combined with similar surfactants like SDBS have shown enhanced capability for remediating heavy metal contamination. nih.gov

Addressing Gaps in Environmental Ecotransformation Pathways and Long-Term Persistence

A significant challenge for any new or existing surfactant is understanding its environmental fate. For this compound, there is a critical knowledge gap regarding its biodegradability, potential to form persistent transformation products, and long-term ecological impact. Future research must rigorously address these aspects to ensure its environmental safety.

Key unresolved questions to investigate include:

Biodegradation Pathways: Identifying the specific microbial pathways and enzymes responsible for the degradation of the molecule, focusing on the breakdown of the aromatic ring.

Transformation Products: Characterizing the intermediate and final products of its biotic and abiotic degradation to ensure they are not more toxic or persistent than the parent compound.

Persistence in Ecosystems: Conducting long-term studies to evaluate its potential for accumulation in soil, sediment, and aquatic organisms.

Ecotoxicity: Performing comprehensive toxicological assessments on a range of relevant aquatic and terrestrial organisms to establish safe environmental concentration limits.

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